Diethyl selenide
Description
Historical Trajectory of Organoselenium Chemistry and Diethyl Selenide's Initial Synthesis
The field of organoselenium chemistry, which focuses on compounds containing a carbon-selenium bond, has a history dating back to the 19th century. nih.govresearchgate.net The journey began shortly after the discovery of the element selenium in 1817 by the Swedish chemist Jöns Jacob Berzelius. nih.govrsc.org The first organoselenium compound, diethyl selenide (B1212193), was synthesized in 1836 by Löwig. nih.govrsc.orgacs.org However, it was not until 1869 that it was isolated in its pure form by Rathke. rsc.orgacs.org
Early work in this area was often challenging due to the malodorous and unstable nature of many simple aliphatic selenols, selenides, and diselenides. researchgate.netacs.orgoup.com These initial difficulties, coupled with challenges in purification, led to a relatively slow development of the field for many decades. acs.orgoup.com For about a century, the body of literature on organoselenium chemistry remained quite small. scielo.br The synthesis of more stable and less volatile aryl-substituted organoselenium compounds marked a significant step forward, making them more manageable to work with. acs.org
A major turning point for organoselenium chemistry came in the early 1970s with the discovery of the selenoxide elimination reaction. rsc.orgingentaconnect.comresearchgate.net This discovery, along with others, sparked a surge of interest and research into the unique properties and reactivity of organoselenium compounds, transforming it into a well-established and active area of chemical research. rsc.orgacs.org
Significance of Organoselenium Compounds in Contemporary Chemical and Biological Research
Organoselenium compounds have garnered significant attention in modern chemical and biological research due to their diverse and unique properties. rsc.orgmdpi.com They are recognized as valuable reagents and building blocks in organic synthesis, capable of participating in a wide range of chemical transformations as electrophiles, nucleophiles, and radical precursors. ingentaconnect.comnih.govmdpi.com The development of organoselenium-catalyzed reactions represents a significant advancement, offering mild and selective methods for various organic transformations. researchgate.net
In the biological realm, the discovery of selenium as an essential micronutrient for mammals and bacteria was a pivotal moment. acs.orgoup.com This understanding was further solidified in 1973 with the identification of selenium in the active sites of enzymes like glutathione (B108866) peroxidase. acs.orgtandfonline.com Organoselenium compounds, particularly selenocysteine (B57510) and selenomethionine (B1662878), are integral components of these vital enzymes, which play a crucial role in cellular defense against oxidative damage. mdpi.comwikipedia.orgdoi.org This has spurred extensive investigation into the biological activities of synthetic organoselenium compounds, with research exploring their potential as antioxidants, anti-inflammatory agents, and in other therapeutic applications. mdpi.comresearchgate.netijpsonline.com
Furthermore, organoselenium compounds are finding applications in materials science, for instance, as precursors for the synthesis of semiconductors and in the development of new materials with specific electronic and optical properties. acs.orgmdpi.comamericanelements.com Their unique reactivity and properties continue to make them a subject of intense research across multiple scientific disciplines. mdpi.commdpi.com
Scope and Academic Relevance of this compound Investigations
This compound, as the first synthesized organoselenium compound, holds historical importance and continues to be a subject of academic investigation for various reasons. wikipedia.orgsmolecule.com Its primary relevance in contemporary research lies in its role as a precursor in materials science, particularly in the fabrication of thin films and nanomaterials. For instance, it has been utilized in the selenization of metal precursors to create materials like copper indium gallium diselenide (CIGS), which is used in thin-film solar cells. tandfonline.comtandfonline.com It is also a precursor for the growth of epitaxial layers of materials such as zinc selenide sulfide (B99878) (ZnSeS) through metalorganic chemical vapor deposition (MOCVD). aip.org
Beyond materials science, this compound and its methylated analog, dimethyl selenide, are studied in the context of environmental science and toxicology. Dimethyl selenide is a significant volatile organoselenium compound released from aquatic and terrestrial environments through microbial activity and plant metabolism. nih.gov Research has explored the atmospheric chemistry of dimethyl selenide, including its reactions with atmospheric oxidants, and the potential health effects of its secondary organic aerosol products. nih.govbbk.ac.uk
The metabolism of selenium compounds, including the formation of volatile species like dimethyl selenide, is another area of active research. nih.govrsc.org Understanding how organisms metabolize selenium is crucial for comprehending its biological roles and potential toxicity. nih.govontosight.ai Studies have investigated the enzymatic processes involved in the methylation of selenium compounds, leading to the formation of excretable forms like dimethyl selenide and trimethylselenonium (B1202040) ion. nih.govontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
ethylselanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Se/c1-3-5-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDAWARCQFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211768 | |
| Record name | Selenide, diethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-53-2 | |
| Record name | Diethyl selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Selenide, diethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenide, diethyl- | |
| Source | EPA DSSTox | |
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| Record name | Selenide, diethyl- | |
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Synthesis Methodologies for Diethyl Selenide and Analogues
Traditional Synthetic Pathways for Dialkyl Selenides
Traditional methods for preparing dialkyl selenides have been foundational in organoselenium chemistry. These pathways often involve the use of highly reactive selenium nucleophiles generated in situ.
A cornerstone in the synthesis of symmetrical dialkyl selenides is the reaction between sodium selenide (B1212193) (Na₂Se) and alkyl halides. wikipedia.orgmdpi.com Sodium selenide is typically generated in situ and then reacted with an appropriate electrophile, such as an alkyl halide, to produce the desired selenide. mdpi.com
The general reaction is as follows: Na₂Se + 2 R-X → R-Se-R + 2 NaX (where R = alkyl group, X = halide)
Systematic studies have been conducted to optimize this reaction. For example, researchers optimized the synthesis of dibenzyl selenide by first preparing sodium selenide from elemental selenium and sodium borohydride (B1222165) (NaBH₄) in a water-tetrahydrofuran (H₂O-THF) solvent mixture, followed by the addition of benzyl (B1604629) bromide. mdpi.comresearchgate.net This optimization process is crucial for maximizing yield and selectivity. mdpi.com The established optimal conditions often involve reacting elemental selenium with NaBH₄ for about an hour at room temperature, followed by the addition of the alkyl bromide. mdpi.com Using these optimized conditions, a variety of dialkyl selenides have been successfully produced in moderate to good yields, ranging from 31% to 93%. mdpi.com
Table 1: Synthesis of Symmetrical Dialkyl Selenides via Sodium Selenide and Alkyl Halides Data sourced from systematic studies on reaction optimization. mdpi.com
| Alkyl Halide | Product | Reaction Conditions | Yield (%) |
| Benzyl bromide | Dibenzyl selenide | THF/H₂O, rt, 2 h | 93 |
| Ethyl bromide | Diethyl selenide | THF, 50 °C, 48 h | 31 |
| Propyl bromide | Dipropyl selenide | THF, 50 °C, 48 h | 48 |
| Butyl bromide | Dibutyl selenide | THF, 50 °C, 48 h | 66 |
| 1,4-Dibromobutane | Tetrahydroselenophene | THF, rt, 12 h | 65 |
| 1,5-Dibromopentane | Selenane | THF, rt, 12 h | 51 |
The generation of the necessary selenide dianion (Se²⁻) precursor is a critical first step in many synthetic routes. mdpi.com This is typically achieved through the chemical reduction of elemental selenium (Se). Under highly reducing conditions, elemental selenium can be reduced to selenide [Se(-II)]. nih.gov
Several reducing agents have been employed for this purpose, with sodium borohydride (NaBH₄) being a common choice. mdpi.com The reduction process can lead to an equilibrium between the selenide dianion (Se²⁻) and the diselenide dianion (Se₂²⁻). The reaction conditions can be tuned to favor the formation of Se²⁻, which subsequently reacts with alkyl halides to form monoselenides, over Se₂²⁻, which would lead to the formation of diselenides as side products. mdpi.com
Other methods for reducing elemental selenium have also been explored. For instance, sodium formaldehyde (B43269) sulfoxylate (B1233899) (Rongalite) can be used to reduce selenium in an aqueous solution of sodium hydroxide. unt.edu Furthermore, certain anaerobic bacteria, such as Bacillus selenitireducens, are capable of dissimilatory reduction of elemental selenium to selenide, highlighting a biological pathway for generating this key precursor. researchgate.net The reduction can also be carried out using samarium diiodide or by reacting selenium dioxide with Grignard reagents. mdpi.comoup.com
Modern and Eco-Friendly Synthetic Approaches to Organoselenium Compounds
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for preparing organoselenium compounds. These include single-step reactions that offer high yields and continuous-flow processes that improve safety and scalability.
One-pot synthesis has emerged as a powerful strategy for constructing complex molecules efficiently. In the context of organoselenium chemistry, several one-pot methods have been developed to produce selenium-containing heterocycles and other derivatives with high yields. mdpi.com For example, a one-pot reaction using benzalacetones, elemental selenium, and sodium borohydride has been developed to synthesize a series of tetrahydro-2H-selenopyran derivatives, with yields reaching up to 91%. sioc-journal.cn
Another efficient one-pot approach involves the reaction of alkylisoselenocyanates with propargylamines to produce 2-imino-5-methylene-1,3-selenazolidines in high yields. mdpi.comclockss.org Similarly, derivatives of seleno amino acids like methyl selenocysteine (B57510) and selenomethionine (B1662878) can be generated in a one-pot Ugi four-component reaction, providing rapid access to a diverse range of functionalized selenium compounds. nih.gov
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. This technology has been successfully applied to the multistep synthesis of organic selenides. acs.orgresearchgate.net
A notable example is a two-step continuous-flow process for the selenylation of electron-rich arenes. acs.orgnih.gov
Reduction Step: In the first stage, alkyl or aryl selenocyanates are reduced using Rongalite in a flow reactor to produce the corresponding diselenides. researchgate.netacs.org
Photochemical Activation: In the second stage, the Se-Se bond of the diselenide is activated by visible light (blue LEDs) in a photochemical flow reactor, which then reacts with an electron-rich arene to form the final unsymmetrical selenide product. researchgate.netacs.org
This combined chemical reduction and photochemical C-H activation process allows for the efficient synthesis of various organic selenides with improved yields and significantly shorter reaction times compared to batch methods. acs.orgacs.org The ability to couple reductive and photo-oxidative transformations in a continuous sequence highlights the power of flow chemistry in modern organic synthesis. acs.orgconicet.gov.ar
Table 2: Continuous-Flow Synthesis of Organic Selenides Data from a multistep flow process involving reduction and photostimulated selenylation. acs.org
| Diselenide | Arene | Flow Reaction Time | Yield (%) |
| Dibenzyl diselenide | N,N-Dimethylaniline | 2 h | 92 |
| Diphenyl diselenide | N,N-Dimethylaniline | 2 h | 85 |
| Dibenzyl diselenide | Indole | 2 h | 80 |
| Diphenyl diselenide | Indole | 2 h | 75 |
Asymmetric Synthesis of Chiral Selenide Catalysts and Derivatives
The development of chiral organoselenium compounds is a significant area of research, as these molecules can act as powerful catalysts in asymmetric synthesis. mdpi.com The goal is to create optically active selenides that can induce high enantioselectivity in chemical transformations. mdpi.com
Various strategies have been employed to synthesize chiral selenides. One approach involves the rhodium-catalyzed enantioselective Markovnikov hydroselenation of styrenes with selenols, which produces chiral selenides with good yields and high enantioselectivities. mdpi.com Another method is the asymmetric mdpi.comunt.edu-sigmatropic rearrangement of allylic selenides catalyzed by a chiral cobalt(II) complex. mdpi.com
A particularly effective class of catalysts are chiral bifunctional selenides, which often incorporate a BINOL (1,1′-bi-2-naphthol) scaffold. jst.go.jpnih.gov These catalysts, possessing both a selenide moiety and a hydroxyl group, have proven highly effective in promoting asymmetric halolactonization reactions. jst.go.jpresearchgate.net For instance, a BINOL-derived chiral bifunctional selenide catalyst has been used for the asymmetric iodolactonization of o-vinylbenzoic acids, producing chiral phthalide (B148349) products with good yields and enantioselectivity. jst.go.jp These studies have demonstrated that both the selenide group and the strategically placed hydroxyl group are crucial for achieving high levels of enantiocontrol in these catalytic transformations. jst.go.jpnih.gov
Table 3: Asymmetric Iodolactonization using a Chiral Bifunctional Selenide Catalyst Data from the catalytic asymmetric synthesis of chiral phthalides. jst.go.jp
| Substrate (o-vinylbenzoic acid derivative) | Product (Chiral Phthalide) | Yield (%) | Enantiomeric Excess (ee %) |
| R = H | 3-Iodomethyl-3-methylisobenzofuran-1(3H)-one | 99 | 80 |
| R = F | 5-Fluoro-3-(iodomethyl)-3-methylisobenzofuran-1(3H)-one | 99 | 78 |
| R = Cl | 5-Chloro-3-(iodomethyl)-3-methylisobenzofuran-1(3H)-one | 98 | 80 |
| R = Br | 5-Bromo-3-(iodomethyl)-3-methylisobenzofuran-1(3H)-one | 99 | 81 |
Chemical Reactivity and Mechanistic Investigations of Diethyl Selenide
Reaction Kinetics and Mechanisms with Reactive Species
The reactivity of the selenium center in diethyl selenide (B1212193) makes it susceptible to attack by a variety of reactive chemical species, including radicals and halogens.
Studies on dialkyl selenides, such as dimethyl selenide ((CH₃)₂Se), in aqueous solutions provide insight into the reactivity of diethyl selenide with hydroxyl (•OH) and oxide (O•⁻) radicals. The reaction with these radicals proceeds via the formation of adduct-radicals. researchgate.netresearchgate.net In neutral solutions (pH 6), the hydroxyl radical adds to the selenium atom, forming a neutral adduct radical. psu.edu This intermediate can then react with another molecule of the selenide to form a dimeric radical cation. psu.edu
In alkaline solutions (pH 13), the oxide radical ion (O•⁻) is the primary reactive species. psu.edu Similar to the hydroxyl radical, it forms an adduct with the selenide, which subsequently leads to the formation of the dimer radical cation. psu.edu A detailed study on dimethyl selenide revealed the formation of these respective adduct-radicals as precursors to the (Me₂Se∴SeMe₂)⁺ radical cations. researchgate.netresearchgate.net The rate constants for the formation of the dimer radical cation from the initial adducts have been determined for dimethyl selenide. psu.edu
Table 1: Rate Constants for Dimer Radical Cation Formation from (CH₃)₂Se Adducts
| Reacting Adduct | pH | Rate Constant (k) in M⁻¹s⁻¹ |
|---|---|---|
| (CH₃)₂Se(•OH) | 6 | 4.0 x 10⁹ |
| (CH₃)₂Se(O•⁻) | 13 | 1.4 x 10⁹ |
Data derived from studies on dimethyl selenide. psu.edu
Quantum chemical studies support that the reaction between dimethyl selenide and the hydroxyl radical can lead to intermediates that decompose to products like methaneselenol (B1239778) (CH₃SeOH) and a methyl radical (•CH₃), or methylselanylmethyl radical (•CH₂SeCH₃) and water. researchgate.netresearchgate.net
Dialkyl selenides react with molecular halogens (X₂) such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂) to form adducts. researchgate.net Theoretical calculations on the reaction of dimethyl selenide with halogens show that the reaction proceeds through three key minima on the potential energy surface:
A van der Waals adduct, (CH₃)₂Se:X₂. researchgate.netacs.org
A covalently bound, hypervalent intermediate, (CH₃)₂SeX₂. researchgate.netacs.org
A product-like complex. researchgate.netacs.org
The stability and observability of these intermediates depend on the halogen. For reactions with Cl₂ and Br₂, the covalently bound intermediate, a trigonal-bipyramidal molecule, is predicted to be the more stable and observable species. researchgate.netacs.org In contrast, for the reaction with I₂, the less strongly bound van der Waals adduct is expected to be observed. researchgate.netacs.org The reaction of dimethyl selenide with Br₂ has been shown to produce the stable trigonal-bipyramidal molecule Me₂SeBr₂. researchgate.net The formation of these adducts is significant as they can act as reservoirs for molecular halogens. researchgate.netacs.org
This compound is susceptible to oxidation by agents like hypobromous acid (HOBr), a reactive species found in marine environments. smolecule.com Kinetic studies on the reaction of various organoselenium compounds with HOBr have been conducted. researcher.liferesearchgate.netrsc.org For dimethyl selenide, the reaction with HOBr is very fast, with an apparent second-order rate constant of 7.1 x 10⁷ M⁻¹s⁻¹ at pH 8. researcher.liferesearchgate.netrsc.org This reaction leads to the oxidation of the selenide. ethz.ch
The primary product of the oxidation of a dialkyl selenide like this compound by a two-electron oxidant such as HOBr is the corresponding selenoxide. nih.gov For instance, the reaction between dimethyl selenide and HOBr yields dimethyl selenoxide ((CH₃)₂SeO) as the sole oxidation product, with no further oxidation to the selenone occurring. nih.gov
Table 2: Apparent Second-Order Rate Constants for the Reaction of Organoselenium Compounds with HOBr at pH 8
| Compound | Rate Constant (k) in M⁻¹s⁻¹ |
|---|---|
| Dimethyl selenide | 7.1 x 10⁷ |
| Diphenyl selenide | 3.5 x 10⁷ |
| Dimethyl diselenide | 4.3 x 10⁷ |
Data from kinetic studies on various organoselenium compounds. researcher.lifersc.org
Although the reaction is rapid, its significance as a primary sink for marine dialkyl selenides is considered less important than other degradation pathways like photochemical oxidation. rsc.orgethz.ch
Nucleophilic and Electrophilic Properties of the Selenide Moiety
The selenium atom in this compound possesses lone pairs of electrons and is relatively polarizable, allowing it to exhibit both nucleophilic and electrophilic characteristics. wikipedia.orgresearchgate.net
As a nucleophile , the selenium center can react with electrophiles. A typical reaction is the alkylation with alkyl halides (R'-X) to form tertiary selenonium salts, [(C₂H₅)₂R'Se]⁺X⁻. smolecule.comwikipedia.org This nucleophilicity is a fundamental property of organoselenium compounds. wikipedia.org Selenium compounds are generally more nucleophilic than their sulfur analogs. wikipedia.org
Conversely, the selenide moiety can also behave as an electrophile . In the presence of strong nucleophiles like organolithium reagents (R'Li), the selenium atom can be attacked, leading to the formation of a transient ate complex, [(C₂H₅)₂R'Se]⁻Li⁺. wikipedia.org Electrophilic selenium species can also be generated from precursors like diselenides and used to activate double bonds, forming a three-membered seleniranium ion intermediate, which is then susceptible to attack by nucleophiles. cardiff.ac.ukrsc.org
Mechanisms of Se-C and Se-O Bond Cleavage in Organoselenides
The cleavage of selenium-carbon (Se-C) and selenium-oxygen (Se-O) bonds are key steps in many reactions involving organoselenium compounds.
The Se-C bond is weaker than a sulfur-carbon (C-S) bond, with a bond dissociation energy of approximately 234 kJ/mol for C-Se versus 272 kJ/mol for C-S. wikipedia.org This relative weakness facilitates its cleavage. For instance, the reduction of dialkyl selenides by hydrated electrons or hydrogen atoms proceeds via the cleavage of an Se-C bond. researchgate.netpsu.edu Theoretical studies on dimethyl selenide indicate that reduction leads to an unstable molecular radical anion that instantaneously undergoes Se-C bond lengthening and cleavage, releasing a methyl radical and forming a selenol (RSeH). researchgate.netpsu.edu
The Se-O bond is central to the chemistry of selenoxides, which are the oxidized form of selenides. Selenoxides containing a β-hydrogen are typically unstable and readily undergo a syn-elimination reaction. wikipedia.org This process, known as selenoxide elimination, involves a concerted, pericyclic mechanism where the selenoxide oxygen acts as an internal base, abstracting a β-hydrogen. This leads to the cleavage of the Se-C and C-H bonds and the formation of the Se-O bond in the seleninic acid byproduct, ultimately resulting in an alkene. wikipedia.org This reaction is a powerful tool in organic synthesis for introducing carbon-carbon double bonds. rsc.org
Advanced Spectroscopic and Analytical Characterization of Diethyl Selenide
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diethyl selenide (B1212193) by probing the magnetic properties of its constituent atomic nuclei.
¹H NMR: The proton NMR spectrum of diethyl selenide typically shows two main signals corresponding to the ethyl groups. chemicalbook.com The methylene (B1212753) protons (-CH2-) adjacent to the selenium atom appear as a quartet at approximately 2.58 ppm, while the methyl protons (-CH3) appear as a triplet at around 1.41 ppm. chemicalbook.com The splitting pattern (quartet and triplet) is due to spin-spin coupling between the adjacent methylene and methyl protons.
¹³C NMR: In the carbon-13 NMR spectrum, two distinct signals are observed for the two non-equivalent carbon atoms in the ethyl groups. The carbon atom of the methylene group directly bonded to selenium resonates at a specific chemical shift, while the methyl carbon appears at a different, upfield position. nih.gov For instance, one dataset shows a ¹³C NMR spectrum acquired on a Jeol GX-400 instrument. nih.gov
⁷⁷Se NMR: Selenium-77 NMR provides direct information about the selenium atom's chemical environment. The chemical shift of ⁷⁷Se in this compound is a key parameter for its identification. acs.org Dimethyl selenide is often used as a chemical shift reference in ⁷⁷Se NMR spectroscopy. acs.orgsemmelweis.hucapes.gov.br The chemical shift is sensitive to the electronic environment, and for dialkyl selenides, it falls within a characteristic range. researchgate.net For example, the ⁷⁷Se chemical shifts for selenolates are reported to be in the range of -240 to -270 ppm relative to dimethyl selenide. researchgate.net The development of water-soluble internal standards like sodium selenate (B1209512) aims to unify ⁷⁷Se NMR data. semmelweis.huresearchgate.netnih.gov
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 2.58 | Quartet | -Se-CH₂-CH₃ |
| ¹H | 1.41 | Triplet | -Se-CH₂-CH₃ |
| ¹³C | Data not available | - | -Se-CH₂-CH₃ |
| ¹³C | Data not available | - | -Se-CH₂-CH₃ |
| ⁷⁷Se | Data not available | - | (CH₃CH₂)₂Se |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" spectrum that is characteristic of the compound's structure. The IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its C-H and C-Se bonds. chemicalbook.comcanterbury.ac.nzajrconline.org The C-H stretching vibrations of the ethyl groups are typically observed in the region of 2800-3000 cm⁻¹. The C-Se stretching vibration, which is characteristic of selenides, appears at a lower frequency. ajrconline.org
Interactive Data Table: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 2958, 2928, 2870 | C-H stretch |
| 1460, 1376 | C-H bend |
| Data not available | C-Se stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (137.08 g/mol ). nih.govnist.gov Due to the natural isotopic abundance of selenium, the molecular ion peak is accompanied by a characteristic pattern of isotopic peaks. osti.goviaea.org Electron ionization (EI) typically induces fragmentation of the molecule, leading to the formation of various fragment ions. Common fragmentation pathways for dialkyl selenides include the cleavage of the C-Se bond. researchgate.net
Interactive Data Table: Major Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 138 | [C₄H₁₀⁸⁰Se]⁺ (Molecular Ion) |
| 110 | [C₂H₅Se]⁺ |
| 103 | Fragment |
| Data not available | Fragment |
Note: The table shows the m/z value for the most abundant selenium isotope (⁸⁰Se). The NIST Mass Spectrometry Data Center provides library spectra for this compound. nih.gov
Hyphenated Techniques for Speciation and Quantification
Hyphenated techniques, which couple a separation method with a detection method, are essential for the speciation and quantification of this compound in complex environmental and biological samples.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound. lookchem.com In GC-MS, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer. tandfonline.com This technique allows for the identification and quantification of this compound, even at low concentrations. psu.edu For example, GC-MS has been used to identify volatile selenium compounds produced during phytoremediation. tandfonline.com
High-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful tool for the speciation of selenium compounds. researchgate.netanu.edu.au While more commonly used for non-volatile selenium species, it can be adapted for the analysis of volatile compounds like dimethyl selenide and dimethyl diselenide. researchgate.netnih.gov This technique offers high sensitivity and element-specific detection, making it suitable for trace-level analysis of selenium species in various matrices. acs.org
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS or other analytical instruments for the analysis of volatile and semi-volatile organic compounds. ucm.esnih.gov SPME allows for the preconcentration of analytes from a sample matrix, thereby increasing the sensitivity of the subsequent analysis. dss.go.thresearchgate.net This technique has been successfully applied to the determination of volatile organoselenium compounds, including this compound, in various samples such as yeast and plants. ucm.esdss.go.thcanada.ca
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Oxidation State Analysis
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific technique utilized to probe the electronic structure and oxidation state of a specific atom within a molecule. malvernpanalytical.comspringernature.com This method is particularly sensitive to the formal oxidation state and the local coordination environment of the absorbing atom. semineral.esrsc.org The analysis of the Se K-edge XANES spectrum allows for the determination of the oxidation state of selenium in various compounds by examining the energy and features of the absorption edge.
The fundamental principle behind XANES for oxidation state analysis lies in the "chemical shift" of the absorption edge. The energy required to excite a core electron (in this case, a Se 1s electron) to an unoccupied state is dependent on the effective charge of the selenium atom. semineral.es As the oxidation state of selenium increases, the core electrons become more tightly bound, resulting in a shift of the absorption edge to higher energies. nih.gov This relationship allows for the determination of the oxidation state of selenium in an unknown sample by comparing its Se K-edge energy to those of well-characterized standard compounds.
While specific XANES studies focusing exclusively on this compound are not extensively documented in publicly available research, the characteristics of its spectrum can be inferred from data on analogous compounds, such as dimethyl selenide, and the established principles of selenium XANES spectroscopy. In this compound, selenium is in the -II oxidation state (Se(-II)).
Research on various selenium compounds has established a clear trend in Se K-edge energies with respect to oxidation state. The main absorption peak for compounds with different selenium oxidation states appears at distinct energies. asm.org The energy shifts are significant enough to distinguish between the primary oxidation states encountered in selenium chemistry. asm.org
The table below presents typical Se K-edge absorption energies for various selenium compounds, illustrating the chemical shift associated with different oxidation states. It is important to note that the exact edge position can be influenced by the local chemical environment, such as the nature of the atoms bonded to the selenium. semineral.es
Table 1: Representative Se K-edge XANES Energies for Selenium Compounds in Various Oxidation States
| Selenium Compound | Formula | Oxidation State | Se K-edge Energy (eV) |
|---|---|---|---|
| Sodium Selenate | Na₂SeO₄ | Se(VI) | ~12664.5 - 12665.0 |
| Sodium Selenite (B80905) | Na₂SeO₃ | Se(IV) | ~12661.4 - 12662.0 |
| Elemental Selenium | Se | Se(0) | ~12657.5 - 12658.0 |
| Dimethyl Selenide | (CH₃)₂Se | Se(-II) | ~12663.0 (main peak) |
| Sodium Selenide | Na₂Se | Se(-II) | ~12656.3 |
Note: Data compiled from multiple research sources. nih.govresearchgate.netresearchgate.net The main peak energy for dimethyl selenide is noted, which can differ from the edge position definition used for other compounds.
For dialkyl selenides like this compound, the selenium atom is in the Se(-II) oxidation state. Studies on the closely related dimethyl selenide show a characteristic XANES spectrum. researchgate.net The main absorption peak for dimethyl selenide has been reported to be positioned at approximately 12,663 eV. researchgate.net This is at a higher energy than inorganic Se(-II) compounds like sodium selenide, but the features of the near-edge spectrum are distinct and serve as a fingerprint for this class of organoselenium compounds. researchgate.netresearchgate.net The differences in spectra between organoselenium compounds and their inorganic counterparts, even with the same oxidation state, highlight the sensitivity of XANES to the local bonding environment (i.e., Se-C bonds versus Se-Na bonds).
In practice, the XANES spectrum of a sample containing this compound would be collected at a synchrotron facility. springernature.com The resulting spectrum would then be compared to a library of standard spectra for various known selenium compounds. researchgate.net Linear combination fitting (LCF) is a common analytical technique where spectra of known standards are used to reconstruct the experimental spectrum of the unknown sample. nih.gov This allows for the quantitative determination of the proportion of different selenium species (and thus oxidation states) present in the sample.
Therefore, through the analysis of the Se K-edge energy and the unique features of its XANES spectrum, it is possible to unequivocally identify the Se(-II) oxidation state of the selenium atom in this compound and distinguish it from other oxidation states such as seleninates (Se(IV)) or selenonates (Se(VI)).
Computational Chemistry and Theoretical Studies on Diethyl Selenide
Ab Initio and Density Functional Theory (DFT) Calculations of Molecular Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are cornerstone methods for the computational investigation of organoselenium compounds. These calculations allow for the optimization of molecular geometries and the prediction of reactivity patterns.
Detailed theoretical studies on analogous compounds like dimethyl selenide (B1212193) have been performed using various levels of theory, such as Møller-Plesset perturbation theory (MP2) and DFT with functionals like B3LYP. researchgate.netresearchgate.netresearchgate.net For instance, geometry optimizations carried out at the MP2/aug-cc-pVDZ level of theory have been used to elucidate the structures of reactants, intermediates, and products in atmospheric reactions. researchgate.net Similarly, DFT methods like B3LYP with extensive basis sets such as 6-311++G(d,p) are employed to analyze molecular properties and reactivity. researchgate.netmdpi.com
These computational approaches reveal crucial details about electronic structure and how it governs chemical behavior. For example, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, can identify the sites on a molecule that are most susceptible to chemical attack. mdpi.com NBO (Natural Bond Orbital) analysis further clarifies electronic characteristics by examining charge transfer and orbital interactions, which are fundamental to understanding a molecule's stability and reactivity. mdpi.com For selenides, these calculations consistently point to the selenium atom's lone pairs as the primary sites for electrophilic attack.
Table 1: Representative Theoretical Methods and Basis Sets in Selenide Studies
| Computational Method | Basis Set | Typical Application | Reference |
|---|---|---|---|
| MP2 (Møller-Plesset perturbation theory) | aug-cc-pVDZ | Geometry optimization, Potential energy surfaces | researchgate.net |
| B3LYP (DFT Functional) | 6-311++G(d,p) | Thermodynamic calculations, Reactivity analysis | researchgate.net |
| BHandHLYP (DFT Functional) | Not Specified | Thermodynamic stability of radical species | psu.edu |
| r2SCAN-3c (DFT Method) | Not Specified | Calculation of reaction barriers and complexation energies | jst.go.jp |
Thermodynamic Stability Analysis of Selenide-Centered Radicals and Adducts
The stability of reactive intermediates, such as radicals and adducts, is a key factor in determining reaction outcomes. Computational chemistry provides reliable estimates of the thermodynamic properties of these transient species.
Quantum chemical studies using DFT have been conducted to determine the stability of adducts formed from the reaction of selenides with radicals. researchgate.net For example, the reaction of a chlorine atom with dimethyl selenide results in the formation of a stable adduct, CH₃Se(Cl)CH₃. researchgate.net Calculations at the B3LYP/6-311++G(2df,p)//B3LYP/6-311++G(d,p) level of theory show that the enthalpy of formation (ΔrH) for this adduct is -111.4 kJ mol⁻¹ at 298 K. researchgate.net This indicates a significantly stable species.
Comparisons between selenium and sulfur compounds consistently reveal a higher thermodynamic stability for selenium-centered radicals and adducts. researchgate.netpsu.edu The analogous sulfur adduct, CH₃S(Cl)CH₃, has a calculated ΔrH of -97.0 kJ mol⁻¹, showing it to be less stable than its selenium counterpart. researchgate.net Similarly, DFT calculations indicate that the molecular radical anion of dimethyl selenide, (Me₂Se)⁻, is thermodynamically more stable (ΔH ≈ -27 kJ mol⁻¹) than that of dimethyl sulfide (B99878), (Me₂S)⁻ (ΔH ≈ -16 kJ mol⁻¹). researchgate.netpsu.edu This enhanced stability is a general feature attributed to the electronic properties of the larger, more polarizable selenium atom.
Table 2: Calculated Thermodynamic Stability of Selenide vs. Sulfide Adducts and Radicals
| Species | Calculated Enthalpy of Formation (ΔrH or ΔH) | Reference |
|---|---|---|
| CH₃Se(Cl)CH₃ Adduct | -111.4 kJ mol⁻¹ | researchgate.net |
| CH₃S(Cl)CH₃ Adduct | -97.0 kJ mol⁻¹ | researchgate.net |
| (CH₃)₂Se⁻ Radical Anion | ~ -27 kJ mol⁻¹ | researchgate.netpsu.edu |
| (CH₃)₂S⁻ Radical Anion | ~ -16 kJ mol⁻¹ | researchgate.netpsu.edu |
Computational Modeling of Catalytic Mechanisms Involving Selenides
Organoselenium compounds, including simple selenides, are known to act as catalysts in various organic reactions, most notably as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). acs.orgmdpi.com Computational modeling is indispensable for elucidating the complex mechanisms of these catalytic cycles.
In GPx-like activity, the catalytic cycle generally involves the oxidation of the selenide (R₂Se) by a peroxide to form the corresponding selenoxide (R₂Se=O). mdpi.com The selenoxide is then reduced back to the selenide by a thiol, completing the cycle. DFT calculations are used to investigate the energetics of each step in this process. For example, in modeling the catalytic activity of bifunctional selenides, DFT computations have been used to calculate reaction barriers and complexation energies. jst.go.jp
A study on the reaction of N-iodosuccinimide (NIS) with a substrate, catalyzed by a selenide, provides a clear example. DFT calculations showed that the complexation energy of NIS with dimethyl selenide is 54 kJ mol⁻¹, which is stronger than its complexation with dimethyl sulfide (48 kJ mol⁻¹). jst.go.jp This stronger binding is consistent with the observed higher catalytic activity of selenides compared to sulfides in this reaction and highlights the role of the selenium atom in forming the reactive intermediate. jst.go.jp Such computational models are essential for understanding structure-activity relationships and for the rational design of new, more efficient selenide-based catalysts. acs.org
Applications of Diethyl Selenide in Catalysis and Organic Synthesis
Organocatalysis Utilizing Selenide (B1212193) Compounds
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has benefited from the incorporation of selenium. Selenide-based catalysts exhibit distinct reactivity compared to their sulfur analogs, often leading to improved efficiency and novel reaction pathways.
Chiral bifunctional selenide catalysts have proven highly effective in asymmetric synthesis, particularly in halolactonization reactions which are crucial for producing medicinally important chiral γ-butyrolactones. jst.go.jp Catalysts derived from 1,1′-bi-2-naphthol (BINOL) that feature both a selenide moiety and a hydroxy group are particularly noteworthy. jst.go.jpnih.gov
Research has demonstrated that these bifunctional selenides are efficient catalysts for the enantioselective iodolactonization of 4-pentenoic acids. jst.go.jp The presence of both the selenide group and the hydroxy group on the catalyst is essential to achieve high enantioselectivity in these reactions. jst.go.jpresearchgate.net In contrast, related chiral sulfide (B99878) catalysts were found to yield nearly racemic products in similar iodolactonization reactions, highlighting the unique advantage of the selenide component. jst.go.jpnih.gov
The utility of these catalysts has been extended to the asymmetric synthesis of other important structures, including chiral phthalides and α-quaternary lactones, through enantioselective iodolactonizations. jst.go.jp Furthermore, they have been successfully applied in the desymmetrizing iodolactonization of α,α-diallyl carboxylic acids. researchgate.net In the asymmetric iodolactonization of 4-aryl-4-pentenoic acids, an optimized chiral bifunctional selenide catalyst provided corresponding γ-quaternary γ-butyrolactone products with good enantioselectivities. researchgate.net Similar bifunctional catalysts have also been developed for highly enantioselective bromolactonization reactions, including the first catalytic examples involving alkyl-substituted olefinic acids that form a new carbon-bromine bond at a stereogenic center. acs.org
Table 1: Performance of Chiral Bifunctional Selenide Catalysts in Asymmetric Iodolactonization This table is based on data from studies on BINOL-derived chiral bifunctional selenide catalysts.
| Substrate Type | Reaction Type | Product | Key Finding | Citation |
| 4-Pentenoic acids | Enantioselective Iodolactonization | Optically active γ-butyrolactones | Selenide catalysts gave good enantioselectivities, while sulfide catalysts produced racemates. | jst.go.jpnih.gov |
| 4-Aryl-4-pentenoic acids | Enantioselective Iodolactonization | γ-Quaternary γ-butyrolactones | Optimized selenide catalyst yielded products in good enantioselectivities. | researchgate.net |
| α,α-Diallyl carboxylic acids | Desymmetrizing Iodolactonization | Chiral α-quaternary lactones | Demonstrated the utility of chiral bifunctional selenides in more complex transformations. | jst.go.jpresearchgate.net |
| Unsaturated acids | Enantioselective Bromolactonization | Lactones with C-Br stereogenic centers | Novel BINOL-derived catalyst effective for aryl and alkyl-substituted acids. | acs.org |
Selenides have been recognized for their ability to catalyze oxidative coupling reactions, offering a pathway to construct complex molecules under mild conditions. acs.org A notable application is the selenide-induced oxidation polymerization, a method used to build porous organic polymers (POPs). acs.org In this process, common methyl aromatics are transformed into selenide-doped POPs with high surface areas. acs.orgacs.org The selenide acts as an oxidative catalyst, a porogen (pore-forming agent), and a dopant simultaneously. acs.org This method is efficient, achieving near-quantitative yields with a low catalyst dosage, partly due to a self-regenerating mechanism involving rapid oxygen transfer by the selenide. acs.org
Furthermore, researchers have developed a transition-metal-free method for direct oxidative coupling to form C–Se bonds. nih.gov This approach relies on a simple dehydrogenative cross-coupling of C–H/Se–H bonds and is applicable to a wide range of substrates with good to excellent conversions under mild conditions. nih.gov
Selenide-containing materials can play a significant role in promoting hydrogenation reactions, often in synergy with metal catalysts. The selenide-doped porous organic polymers (SePOPs) created via oxidative coupling serve as an excellent support for palladium nanoparticles (Pd NPs). acs.org These composite materials (SePOP-Pd) exhibit remarkable performance in the hydrogenation of nitrobenzene, achieving 99% conversion in just three minutes at room temperature. acs.orgacs.org The high efficiency is attributed to the abundant microporosity of the SePOPs, which allows for ample exposure of active sites, and a synergistic effect with the loaded palladium nanoparticles. acs.org
The role of additives in controlling hydrogenation is also crucial. For instance, in certain platinum-catalyzed hydrogenations of nitroaromatics, additives are used to inhibit the further hydrogenation of the intermediate hydroxylamine (B1172632) to an aniline, thereby promoting the selective formation of the desired product. researchgate.net While not directly involving diethyl selenide, this principle of using chemical promoters to control reaction pathways is relevant to the broader field of catalytic hydrogenation.
This compound as a Precursor in Materials Science
This compound (DESe) is a key organoselenium precursor used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create high-quality thin films. nih.govamericanelements.comacs.org These methods are fundamental to the manufacturing of various electronic and optoelectronic devices.
A significant application of DESe is in the production of copper indium gallium diselenide (CIGS) thin films, which are used as the absorber layer in photovoltaic solar cells. tandfonline.com In a typical two-step process, a metallic precursor of copper, indium, and gallium is first deposited and then selenized in a furnace using DESe vapor at high temperatures (e.g., 500°C). tandfonline.com The properties of the final CIGS film, such as its crystal phase and grain size, are influenced by the composition of the initial metal precursor. tandfonline.com
This compound and its related compound, diethyl diselenide, are common choices for these deposition processes. nih.gov However, their application can be limited by the relatively strong carbon-selenium (C–Se) bond, which may require high temperatures or plasma assistance to cleave effectively. nih.gov Despite this, they remain important precursors in the organometallics toolkit for materials science. americanelements.com this compound has also been noted as a selenium source for synthesizing palladium selenide materials, which have applications in catalysis and electronics. researchgate.net
Table 2: Applications of this compound as a Material Precursor
| Deposition Method | Material Synthesized | Application of Material | Key Process Detail | Citation |
| Selenization of Metal Precursor | Copper Indium Gallium Diselenide (CIGS) | Thin-film solar cells | DESe vapor used to selenize a Cu-In-Ga metallic film at 500°C. | tandfonline.com |
| CVD / ALD | General Metal Selenides | Electronics, Catalysis | DESe is a common organoselenium precursor. | nih.govamericanelements.comacs.org |
| Thermolysis | Palladium Selenide | Electrocatalysis | Organoselenium compounds (like didecyl selenide) are used as the selenium source. | researchgate.net |
Development of Electrocatalysts Based on Transition Metal Selenides
Transition metal selenides (TMSes) have garnered significant attention as cost-effective and highly efficient electrocatalysts for energy conversion reactions, particularly for water splitting to produce hydrogen. sciopen.com These materials are promising alternatives to precious metal catalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). sciopen.combohrium.com The unique electronic structures, tunable bandgaps, and high conductivity of TMSes make them well-suited for these applications. sciopen.commdpi.com
Bimetallic or multinary selenides often exhibit enhanced catalytic activity due to synergistic effects between the different metals. mst.edumdpi.com For example, nickel-iron selenide and nickel-cobalt (B8461503) selenide composites have shown remarkable OER activity. bohrium.commdpi.com The introduction of a third metal, such as molybdenum into nickel-iron selenide, can lead to structural reconstruction and electronic optimization, dramatically increasing the number of active catalytic centers and enhancing both HER and OER performance. bohrium.com When used in a complete water splitting system, such an electrocatalyst can achieve a current density of 10 mA·cm⁻² at a low voltage of only 1.51 V. bohrium.com
Palladium selenide films, which can be synthesized using organoselenium precursors, are electrocatalytically active for the hydrogen evolution reaction, showing low Tafel slopes which indicate favorable reaction kinetics. researchgate.net Nickel selenides have also been investigated as efficient catalysts for the methanol (B129727) oxidation reaction (MOR), which can be coupled with HER to produce both hydrogen and valuable formate, offering a more economically attractive process than conventional water splitting. mdpi.com The catalytic performance of TMSes can be further improved through strategies like element doping, creating composites with conductive materials like carbon nanotubes, and engineering heterogeneous interfaces. sciopen.commdpi.com
Biological and Biochemical Research on Diethyl Selenide
Role of Diethyl Selenide (B1212193) in Selenium Biogeochemical Cycling
The biogeochemical cycling of selenium involves the transformation of selenium between different chemical forms and their movement through the atmosphere, hydrosphere, and lithosphere. Volatile organic selenium compounds are key players in this cycle, facilitating the transfer of selenium from terrestrial and aquatic environments to the atmosphere.
Diethyl selenide has been identified as a volatile selenium agent. Specifically, it is known to be produced as a byproduct in fermentation gases that arise from the composting of duck manure. lookchem.com Its volatility allows it to be released into the atmosphere, contributing to air pollution but also playing a role in the local redistribution of selenium. lookchem.com
Biological Mechanisms of Selenium Methylation and Volatilization by Microorganisms and Plants
The biological production of volatile selenium compounds is a detoxification mechanism used by various organisms, including microorganisms and plants, to convert more toxic inorganic selenium species into less toxic, gaseous forms. This process is broadly referred to as bio-alkylation.
The formation of this compound occurs through such biological processes, though the specific enzymatic pathways are not as well-defined as those for methylation. It has been identified as a product of microbial activity during composting. lookchem.comchemicalbook.com This suggests that certain microorganisms possess the metabolic capability for bio-ethylation of selenium.
The more extensively studied process is biomethylation, which leads to the formation of dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). taylorandfrancis.comnih.gov In microorganisms like bacteria and fungi, inorganic selenium compounds such as selenate (B1209512) and selenite (B80905) are converted into volatile organic forms. taylorandfrancis.comnih.govasm.orgnih.gov This process involves a series of reduction and methylation steps. taylorandfrancis.com Similarly, plants absorb selenium from the soil and can metabolize it into volatile forms like DMSe. sci-hub.seberkeley.edunih.gov This phytovolatilization is considered a method for the phytoremediation of selenium-contaminated soils. sci-hub.seberkeley.edu
Table 1: Examples of Microorganisms Involved in Selenium Biomethylation (Note: Data is for the well-studied process of biomethylation leading to dimethyl selenide, as specific data for this compound producing organisms is limited.)
| Microorganism Type | Examples | Reference |
|---|---|---|
| Fungi | Penicillium, Acremonium, Aspergillus, Ulocladium, Fusarium, Alternaria | taylorandfrancis.com |
| Bacteria | Corynebacterium, Pseudomonas | nih.govasm.orgnih.gov |
This compound as a Model Compound for Selenium Bioavailability and Metabolism Studies
Currently, there is a lack of scientific studies that utilize this compound as a model compound for investigating selenium bioavailability and metabolism.
Research in this area predominantly uses other forms of selenium. Inorganic forms like sodium selenite and sodium selenate, and organic forms like selenomethionine (B1662878), are commonly used to study absorption, metabolic pathways, and bioavailability. nih.govmeritresearchjournals.org Dimethyl selenide is often studied as a key metabolite in the excretion and detoxification pathway of selenium. nih.gov Following absorption, various selenium compounds are metabolized to a central intermediate, hydrogen selenide, which can then be used for selenoprotein synthesis or methylated for excretion as dimethyl selenide in breath or trimethylselenonium (B1202040) ion in urine. meritresearchjournals.orgnih.gov
Involvement in Enzyme Systems and Oxidative Stress Modulation
Specific research detailing the direct involvement of this compound with enzyme systems or its role in oxidative stress modulation is not available in the reviewed literature. The biological effects of selenium are typically mediated through its incorporation into selenoproteins, such as glutathione (B108866) peroxidases and thioredoxin reductases, which are critical components of the cellular antioxidant defense system. mdpi.comlibretexts.org
Studies on other organoselenium compounds provide some context:
General Selenocompounds: Selenium compounds can modulate xenobiotic-metabolizing enzymes and, depending on their form and concentration, can act as either antioxidants (by being part of enzymes like glutathione peroxidase) or pro-oxidants. nih.govfinechem-mirea.ru
Diphenyl Diselenide: This related compound has been shown to possess antioxidant properties and can protect neuronal cells from oxidative stress by involving the glutathione-dependent antioxidant system. researchgate.net
Dimethyl Selenide-Derived Aerosols: In contrast, secondary organic aerosols derived from the atmospheric oxidation of dimethyl selenide have been shown to possess high oxidative potential and can induce oxidative stress in human airway cells. nih.govnih.govresearchgate.net This indicates that while the initial volatile compound may be part of a detoxification process, its atmospheric derivatives can be hazardous.
Interactions with Biological Systems and Cellular Responses
Direct studies on the interaction of gaseous this compound with biological systems and the resulting cellular responses have not been specifically reported.
For context, research on aerosols derived from its analogue, dimethyl selenide, shows significant interactions with cellular systems. Exposure of human airway epithelial cells to these secondary organic aerosols has been linked to cellular damage. nih.govnih.govresearchgate.net Key cellular responses observed include:
Genotoxicity nih.govresearchgate.net
DNA damage nih.govresearchgate.net
Activation of p53-mediated stress responses nih.govresearchgate.net
These findings highlight that the atmospheric transformation products of simple volatile selenides can act as significant cellular stressors. Organoselenium compounds, in general, can react with crucial biological molecules, such as thiol groups in proteins, potentially oxidizing them and disrupting their function. nih.gov
Impact on Gene Expression and Pathway Perturbations in Cellular Models
There is no available research in the scientific literature that investigates the specific impact of this compound on gene expression or pathway perturbations in cellular models.
However, extensive toxicogenomic studies have been conducted on the secondary organic aerosols (SOA) produced from the atmospheric oxidation of dimethyl selenide (DMSe). nih.govescholarship.org These studies provide insight into how a volatile organoselenium compound's derivatives can affect cellular genetic programming. In human airway epithelial cells (BEAS-2B), exposure to DMSe-derived SOA was found to perturb several major biological pathways. nih.govnih.govresearchgate.net
Table 2: Gene Expression and Pathway Changes Induced by Dimethyl Selenide (DMSe)-Derived SOA (Note: This data pertains to the well-studied analogue, dimethyl selenide, as no equivalent data exists for this compound.)
| Pathway Category | Specific Pathways Perturbed | Effect | Reference |
|---|---|---|---|
| Stress Response | Genotoxicity, DNA Damage, p53-mediated stress | Upregulated / Activated | nih.govnih.govresearchgate.net |
| Metabolism | Cholesterol Biosynthesis, Glycolysis | Downregulated | nih.govnih.govresearchgate.net |
| Immune Signaling | Interleukin IL-4/IL-13 Signaling | Downregulated | nih.govnih.govresearchgate.net |
These findings demonstrate that while volatilization can be a detoxification process for the organism producing the compound, the resulting atmospheric products can alter gene expression related to critical cellular functions, including stress response, metabolism, and inflammation, in organisms that inhale them. nih.govescholarship.org
Environmental Research and Biogeochemical Cycling of Diethyl Selenide
Atmospheric Transport and Fate of Volatile Organoselenium Compounds
Volatile organoselenium compounds, including diethyl selenide (B1212193) and its more studied counterpart, dimethyl selenide (DMSe), play a significant role in the atmospheric component of selenium's biogeochemical cycle. ubc.ca These compounds are emitted from both terrestrial and marine environments, often as a result of microbial activity and plant metabolism. ubc.canih.gov Once in the atmosphere, their transport and ultimate fate are governed by various physical and chemical processes. mdpi.com
The atmospheric journey of volatile selenium compounds involves oxidation, which leads to the formation of less volatile species and potentially aerosols. ubc.ca The primary oxidants in the troposphere are the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). The reaction with these oxidants determines the atmospheric lifetime of the organoselenium compound. For instance, the atmospheric lifetime of dimethyl selenide with respect to oxidation by OH radicals and O₃ is estimated to be only a few hours during the day. researchgate.net This rapid oxidation suggests that these compounds are not likely to undergo long-range atmospheric transport and their effects will be more pronounced closer to their sources.
The oxidation products, such as dimethyl selenoxide and methylseleninic acid from DMSe, are less volatile and can undergo gas-to-particle conversion. researchgate.netresearchgate.net These particles can then be removed from the atmosphere through wet and dry deposition, which is a key mechanism for the input of selenium to soils and aquatic systems. ubc.ca While specific kinetic data for diethyl selenide is less abundant, its structural similarity to dimethyl selenide suggests it would undergo similar atmospheric oxidation processes, contributing to the atmospheric selenium cycle.
Key Factors in Atmospheric Fate:
Oxidation: Reaction with OH, O₃, and NO₃ radicals.
Atmospheric Lifetime: Generally short, limiting long-range transport.
Product Formation: Leads to less volatile compounds like selenoxides and seleninic acids.
Deposition: Removal from the atmosphere via wet and dry deposition of oxidation products.
Formation of Secondary Organic Aerosols (SOA) from this compound Oxidation
Secondary organic aerosols (SOA) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), which then partition into the aerosol phase. unc.eduresearchgate.net The oxidation of volatile organoselenium compounds like this compound is a potential source of SOA.
A study on dimethyl selenide (DMSe) demonstrated that its oxidation initiated by OH radicals leads to the formation of SOA with a significant yield. nih.gov The chemical composition of this SOA and its potential health effects were also investigated. The study found that DMSe-derived SOA exhibited oxidative potential, suggesting the presence of oxidizing moieties at levels higher than typical ambient aerosols. nih.gov
Given the chemical similarities between this compound and dimethyl selenide, it is plausible that the atmospheric oxidation of this compound also contributes to the formation of SOA. The process would likely involve the formation of less volatile oxidation products that can then condense to form new particles or coat existing ones. The properties and yield of SOA from this compound would depend on the specific atmospheric conditions, such as the concentration of oxidants and the presence of other pollutants.
| Precursor Compound | Oxidant | SOA Formation Potential | Key Findings |
| Dimethyl Selenide (DMSe) | OH radical, O₃ | Significant | Higher SOA yield from OH-initiated oxidation. SOA has high oxidative potential. nih.gov |
| This compound | OH radical, O₃ | Inferred | Expected to form SOA through similar oxidation pathways as DMSe. |
Adsorption and Degradation Dynamics in Environmental Matrices (e.g., Soil)
The fate of this compound in terrestrial environments is largely controlled by its adsorption to soil particles and its degradation by soil microorganisms. Studies on dimethyl selenide (DMSe) provide valuable insights into these processes.
Research has shown that the adsorption of DMSe in soil can be negligible under certain temperature ranges and is not significantly affected by organic amendments. acs.orgdocumentsdelivered.com However, the degradation of DMSe is highly variable and depends on several factors, including soil type, organic matter content, and temperature. acs.orgdocumentsdelivered.com For example, the degradation of DMSe was found to be rapid in a sandy loam, with a half-life of just 9 hours, compared to 875 hours in a clay loam. acs.org This suggests that the microbial communities responsible for degrading DMSe are more active in certain soil types.
The addition of organic amendments like compost manure can increase the persistence of DMSe in soil, likely because the microorganisms prefer the more readily available carbon source in the amendments. acs.org The degradation rate is also temperature-dependent but appears to be independent of soil moisture content over a wide range. acs.org It is expected that this compound would exhibit similar behavior, with its persistence in soil being influenced by the same environmental factors.
Factors Influencing Adsorption and Degradation in Soil:
Soil Type: Different soil compositions harbor distinct microbial communities, leading to varying degradation rates.
Organic Amendments: Can increase the persistence of volatile organoselenium compounds by providing an alternative carbon source for microbes.
Temperature: Degradation is a temperature-dependent process.
Moisture Content: Appears to have a lesser impact on the degradation rate of DMSe. acs.org
Contribution to Environmental Contamination and Remediation Strategies
Selenium contamination of soil and water is a significant environmental issue, often resulting from agricultural runoff in areas with seleniferous soils and industrial activities. mdpi.com While inorganic forms of selenium like selenate (B1209512) and selenite (B80905) are the primary contaminants of concern due to their toxicity and mobility, organoselenium compounds like this compound can be involved in the biogeochemical cycling of selenium in contaminated environments.
One of the key remediation strategies for selenium-contaminated environments is bioremediation, which utilizes microorganisms to transform toxic, soluble selenium species into less harmful forms. nih.govtandfonline.com A common bioremediation pathway is the microbial methylation of inorganic selenium, which produces volatile and less toxic compounds like dimethyl selenide. nih.govnih.gov This process of volatilization can be a mechanism for removing selenium from contaminated soils and waters.
While the production of volatile organoselenium compounds is a natural detoxification process and a basis for some remediation technologies, the release of these compounds into the atmosphere contributes to the atmospheric selenium load, as discussed in the previous sections. Therefore, while bioremediation through volatilization can be effective for localized cleanup, it is important to consider the broader environmental implications of transferring the contaminant from one environmental compartment to another.
Remediation Approaches for Selenium Contamination:
Bioremediation: Microbial reduction of selenate and selenite to elemental selenium or methylation to volatile forms like dimethyl selenide. nih.govtandfonline.comnih.gov
Phytoremediation: Use of plants to accumulate or volatilize selenium.
Chemical Reduction: Using chemical reductants to convert soluble selenium to insoluble forms. mdpi.com
Adsorption: Using various adsorbent materials to remove selenium from water.
Environmental Speciation Analysis for Risk Assessment
The environmental risk posed by selenium is highly dependent on its chemical form, or speciation. nih.gov Different selenium compounds have varying levels of toxicity, mobility, and bioavailability. Therefore, understanding the speciation of selenium in environmental samples is crucial for accurate risk assessment. nih.gov
Organoselenium compounds like this compound are one of several important selenium species in the environment, along with inorganic forms such as selenate (SeO₄²⁻) and selenite (SeO₃²⁻), and other organic forms like selenoamino acids. alsglobal.com Analytical techniques are essential to differentiate and quantify these various species at the low concentrations typically found in the environment.
Modern analytical methods for selenium speciation often involve hyphenated techniques, such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS). alsglobal.com These methods allow for the separation of different selenium compounds followed by their sensitive and selective detection. Such detailed speciation analysis is critical for monitoring the effectiveness of remediation efforts and for understanding the biogeochemical processes that control the fate and transport of selenium in the environment.
Source Identification and Emission Pathways (e.g., Composting Processes)
Identifying the sources and emission pathways of this compound is important for understanding its distribution in the environment. While natural microbial processes in soil and aquatic environments are a major source of volatile organoselenium compounds, anthropogenic activities can also contribute to their release.
This compound has been detected as a minor air pollutant in some areas and has also been identified in biofuel produced from plantain peel. wikipedia.org The formation of this compound in these contexts is likely due to the microbial or thermal degradation of more complex organoselenium compounds present in the original organic matter.
Composting is another potential source of volatile organoselenium compounds. During the composting process, microorganisms break down organic waste, and if selenium is present in the waste material, it can be transformed into volatile species like dimethyl selenide and potentially this compound. The conditions within a compost pile, such as temperature, moisture, and microbial activity, would influence the rate and extent of this volatilization. The emission of these compounds from composting facilities could contribute to local atmospheric selenium levels.
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Applications
The synthesis of diethyl selenide (B1212193), first reported in 1836, and other organoselenium compounds has been a subject of sustained interest. wikipedia.orgmdpi.com While traditional methods like those analogous to the Williamson ether synthesis exist, future research is focused on developing more efficient, selective, and sustainable synthetic routes. smolecule.com A key area of exploration is the development of novel catalyst systems that can operate under milder conditions, reduce reaction times, and improve yields. arkat-usa.org
Recent progress in the synthesis of symmetrical selenides involves the reaction of alkyl halides with magnesium and elemental selenium in the absence of expensive catalysts, a protocol that offers good to excellent yields. arkat-usa.org Future work could optimize such catalyst-free systems for diethyl selenide production, potentially exploring mechanochemical or flow chemistry approaches to enhance efficiency and safety. evotec.com Furthermore, the solvothermal synthesis route, which has been used for producing various metal selenides, presents another promising avenue for creating this compound and related materials with controlled properties for specific applications. mdpi.com
In catalysis, this compound primarily serves as a precursor to more reactive organoselenium species. smolecule.com The unique redox properties of selenium make organoselenium compounds valuable as catalysts in a range of organic transformations. rsc.orgmdpi.com Future research will likely focus on leveraging this compound to create novel chiral selenium catalysts for asymmetric synthesis, an area of significant importance in pharmaceuticals. mdpi.commdpi.com There is also potential to explore its application in developing catalysts that mimic the function of naturally occurring antioxidant enzymes like glutathione (B108866) peroxidase. nih.gov
Table 1: Potential Future Synthetic and Catalytic Research Directions for this compound
| Research Area | Focus | Potential Benefits |
| Novel Synthesis | Development of advanced catalyst systems (e.g., copper-based). arkat-usa.org | Higher yields, reduced reaction times, milder conditions. |
| Catalyst-free methods (e.g., optimizing Mg/Se reactions). arkat-usa.org | Cost-effectiveness, simpler procedures. | |
| Green synthetic routes (e.g., solvent-free, aqueous media, flow chemistry). arkat-usa.orgevotec.comresearchgate.net | Reduced environmental impact, enhanced safety. | |
| Solvothermal Synthesis. mdpi.com | Control over particle shape and size for material applications. | |
| Catalytic Applications | Asymmetric Catalysis. mdpi.com | Synthesis of enantiomerically pure compounds for medicine. |
| Biomimetic Catalysis. nih.gov | Development of novel antioxidants and therapeutic agents. | |
| Alkene Difunctionalization. rsc.org | Efficient synthesis of complex organic molecules. |
Deeper Mechanistic Understanding of this compound Reactivity and Intermediates
A thorough understanding of reaction mechanisms is crucial for optimizing existing applications and discovering new ones. For this compound, this involves elucidating the intricate details of its reactivity and identifying the transient intermediates that govern its chemical transformations. Much can be inferred from detailed studies on its close analog, dimethyl selenide (DMSe).
Theoretical and experimental studies on DMSe have provided significant insights into its atmospheric reactions with oxidants like hydroxyl (OH) radicals and molecular halogens. researchgate.netnih.gov These studies have identified key intermediates, including van der Waals adducts (e.g., DMSe:X₂) and covalently bound species (e.g., DMSeX₂), which are crucial in atmospheric processes like ozone depletion. nih.govacs.org The reaction of DMSe with OH radicals is theorized to proceed through addition complexes, leading to products like dimethyl selenoxide ((CH₃)₂SeO). researchgate.net Similarly, the oxidation of this compound can form selenoxides, which are known to undergo elimination reactions. smolecule.com
Future research should apply these combined computational and spectroscopic approaches to this compound. Quantum chemistry calculations can map out potential energy surfaces for its reactions, while advanced spectroscopic techniques, such as gas-phase photoelectron spectroscopy and matrix isolation infrared spectroscopy, can be used to detect and characterize the predicted short-lived intermediates. nih.govacs.org Investigating its reactions with key environmental oxidants, such as hypobromous acid (HOBr), is also critical, following studies on DMSe that identified dimethyl selenoxide as the sole oxidation product. rsc.org
Table 2: Prospective Areas for Mechanistic Investigation of this compound
| Investigation Area | Methodology | Key Objectives | Relevant Analogs |
| Atmospheric Oxidation | Quantum Chemistry Calculations, Chamber Experiments. researchgate.netresearchgate.net | Determine reaction pathways with OH, O₃, NO₃ radicals. | Dimethyl selenide |
| Reaction with Halogens | Ab initio calculations, Photoelectron Spectroscopy. nih.govacs.org | Identify intermediates (adducts, covalent species). | Dimethyl selenide |
| Aqueous Oxidation | Kinetic Studies, Product Analysis (LC-MS). rsc.org | Understand reactivity with oxidants like HOBr in aquatic systems. | Dimethyl selenide, Diphenyl selenide |
| Oxidation to Selenoxide | Spectroscopic Monitoring. smolecule.com | Characterize the diethyl selenoxide intermediate and its subsequent elimination pathways. | General Alkyl Selenides |
Elucidation of Complex Biological Interactions and Pathways
While inorganic selenium is a known essential micronutrient, the biological roles and metabolic fates of specific organoselenium compounds like this compound are less understood. mdpi.comnih.gov Future research must focus on tracing its journey through biological systems to determine its metabolic products and potential bioactivity.
Studies on dimethyl selenide (DMSe) offer a roadmap for this research. DMSe is a major volatile product of selenium metabolism by microbes and plants and plays a role in the global selenium cycle. researchgate.netnih.gov Upon entering the atmosphere, DMSe can be oxidized to form secondary organic aerosols (SOA), which have been shown to induce oxidative stress, DNA damage, and p53-mediated stress responses in human airway epithelial cells. researchgate.netnih.gov The metabolic conversion of selenium compounds to methylated forms like DMSe is a significant pathway in the body. nih.gov
A crucial future direction is to investigate whether this compound follows similar metabolic and environmental pathways. Research should aim to:
Identify the metabolic products of this compound in various cell lines and model organisms.
Determine if this compound can be generated in vivo through biological processes.
Assess the potential for this compound to form secondary organic aerosols and evaluate the toxicological profile of these aerosols. researchgate.net
Explore its interactions with key cellular components and its potential to act as an antioxidant, similar to other organoselenium compounds. smolecule.com
Table 3: Key Future Research Areas in the Biological Fate of this compound
| Research Focus | Experimental Approach | Scientific Question |
| Metabolic Fate | In vitro cell culture studies, In vivo animal models, Mass Spectrometry. nih.govresearchgate.net | What are the primary metabolites of this compound? Is it detoxified via methylation or other pathways? |
| Toxicology | Transcriptomic profiling (RNA-Seq), Genotoxicity assays. researchgate.netnih.gov | Does exposure to this compound or its SOA induce cellular stress, DNA damage, or inflammatory responses? |
| Bioactivity | Antioxidant assays, Enzyme inhibition studies. nih.gov | Can this compound or its metabolites exhibit beneficial antioxidant or enzyme-modulating activity? |
| Biogenesis | Isotope tracing studies in microbial or plant cultures. nih.gov | Can biological systems synthesize this compound from inorganic selenium sources? |
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
The ability to detect and quantify this compound at trace levels in complex matrices is essential for environmental monitoring, toxicological studies, and understanding its metabolic fate. lookchem.comcdc.gov While numerous methods exist for selenium analysis in general, future research must refine these techniques for the specific, and often volatile, nature of this compound. cdc.gov
Current advanced methods for volatile organoselenium compounds include gas chromatography (GC) coupled with sensitive detectors. For instance, GC-mass spectrometry (GC-MS) has been used for the analysis of dimethyl selenide and dimethyl diselenide in water and biological samples. researchgate.netresearchgate.net For non-volatile or derivatized selenium compounds, high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) provides excellent sensitivity and speciation capabilities. researchgate.net ICP-MS is particularly powerful for trace selenium analysis but can be subject to interferences, especially in high-salinity samples, necessitating specialized approaches like dynamic reaction cells (DRC) or octopole reaction systems. researchgate.netspectroscopyonline.com
Future research in analytical methods for this compound should focus on:
Lowering Detection Limits: Developing methods capable of detecting ng/L concentrations in environmental waters or trace amounts in biological tissues. researchgate.netcolab.ws
Improving Sample Preparation: Creating simplified and efficient extraction and pre-concentration techniques, such as solid-phase microextraction (SPME), to handle complex matrices and minimize analyte loss. researchgate.net
Enhancing Speciation: Advancing hyphenated techniques (e.g., GC-ICP-MS) to accurately distinguish this compound from other volatile selenium species in a single analysis.
Real-time Monitoring: Exploring sensor-based technologies for in-situ monitoring of this compound in air or water.
Table 4: Advanced Analytical Techniques for Future this compound Research
| Analytical Technique | Application Area | Future Development Focus |
| GC-MS | Environmental water, air samples, off-flavour analysis. researchgate.netcolab.ws | Miniaturization for field portability, improved headspace sampling. |
| HPLC-ICP-MS | Biological tissues, cell culture media (after extraction/derivatization). researchgate.net | Reducing polyatomic interferences, enhancing chromatographic separation from other organoselenium compounds. |
| SPME-GC-MS | Trace analysis in complex aqueous media. researchgate.net | Development of novel fiber coatings with higher selectivity and capacity for this compound. |
| Atomic Absorption Spectroscopy (AAS) | General selenium quantification. cdc.govspectroscopyonline.com | Improving hydride generation techniques for volatile species to enhance sensitivity. |
Sustainable and Green Chemistry Approaches in this compound Research
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are becoming central to modern chemical research. researchgate.netmdpi.com Applying these principles to the synthesis and application of this compound is a critical future objective.
Future research will focus on redesigning synthetic protocols to be more environmentally benign. This includes:
Use of Greener Solvents: Replacing traditional hazardous organic solvents with safer alternatives like water, supercritical fluids, or bio-based solvents. evotec.com The development of syntheses in aqueous media is a particularly attractive goal. researchgate.net
Catalysis: Emphasizing the use of highly efficient and recyclable catalysts to minimize waste and energy consumption. arkat-usa.orgmdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable alternative to traditional synthesis. evotec.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing byproduct formation. researchgate.net
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasonic-assisted synthesis, which can significantly shorten reaction times and reduce energy use compared to conventional heating. researchgate.net
Renewable Feedstocks: Exploring the use of renewable, bio-based starting materials instead of petroleum-derived precursors. ijnc.irresearchgate.net
By integrating these sustainable approaches, the future production and use of this compound can be aligned with global goals for environmental stewardship and safety. researchgate.net
Table 5: Green Chemistry Strategies for this compound Research
| Green Chemistry Principle | Application to this compound Research | Potential Impact |
| Waste Prevention | Developing high-yield, atom-economical synthetic routes. researchgate.net | Reduction of chemical byproducts and waste streams. |
| Safer Solvents | Synthesis in aqueous media or bio-based solvents (e.g., Me-THF, CPME). evotec.com | Minimized environmental pollution and operator hazard. |
| Design for Energy Efficiency | Use of microwave or flow chemistry for synthesis. evotec.comresearchgate.net | Lower energy consumption and faster reaction rates. |
| Use of Catalysis | Employing recyclable heterogeneous or biocatalysts. evotec.comresearchgate.net | Reduced catalyst waste and cost, milder reaction conditions. |
| Use of Renewable Feedstocks | Deriving ethyl groups from bio-ethanol. researchgate.net | Reduced reliance on fossil fuels. |
Q & A
What are the historical challenges in synthesizing diethyl selenide, and how have modern methods addressed them?
This compound, the first organoselenium compound synthesized in 1836, initially faced challenges due to its malodorous nature, instability, and difficulty in purification . Early aliphatic selenium compounds like selenides were volatile and prone to decomposition. Modern synthesis employs inert atmospheres (e.g., nitrogen) and advanced purification techniques, such as vacuum distillation with desiccants (e.g., phosphorus pentoxide), to mitigate oxidation and degradation . Recent protocols also use aryl-substituted selenium precursors, which are more stable and easier to handle .
Which analytical methods are most effective for characterizing this compound’s physicochemical properties?
Key methods include:
- Gas Chromatography (GC) : Used to determine purity and reaction yields via partition coefficients and activity coefficients in solvents like diethyl ether .
- Spectroscopy : Ionization energies (e.g., 8.3 ± 0.3 eV via electron ionization) and fragment ion formation energies (e.g., C₂H₅Se⁺ at 11.9 eV) are measured using mass spectrometry .
- Thermodynamic Analysis : Enthalpy (ΔH°f = -13.2 kJ/mol) and entropy (S°f = 0.9987 J/mol·K) of formation are derived from calorimetric and chromatographic data .
What safety protocols are critical when handling this compound in laboratory settings?
This compound is classified as a flammable, toxic liquid (UN 1992) with environmental hazards . Key protocols include:
- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Storage under inert gases (e.g., nitrogen) to prevent oxidation.
- Disposal via controlled incineration to avoid selenium release into ecosystems .
How does this compound interact with organolithium reagents, and what mechanistic insights exist?
This compound reacts with butyllithium to form alkyl selenides, with yields determined by GC analysis . The mechanism involves nucleophilic attack at selenium, followed by cleavage of the Se–C bond. For example, methyl phenyl selenide reacts with butyllithium to form dialkyl selenides, with reaction progress monitored via GC (isothermal or gradient programs) .
What role does this compound play in studying linear free-energy relationships (LFERs)?
In thermodynamic studies, this compound’s interactions with bases (e.g., ketones, esters) follow LFERs, where enthalpy (ΔH) correlates with Drago’s EₐE₀ + CₐC₀ parameters. For example, its association with iodododecyne shows electrostatic contributions of ~13 kJ/mol, critical for modeling reaction equilibria .
(Advanced Research Questions)
How can computational methods elucidate the conformational dynamics of this compound derivatives?
Divinyl selenide’s conformational equilibrium (syn/anti forms) was resolved using MP2/6-311G** calculations and ⁷⁷Se–¹H spin–spin coupling constants . Similar methods apply to this compound: density functional theory (DFT) or second-order polarization propagator approach (SOPPA) can model rotational barriers and hypervalent interactions at selenium .
What electrochemical techniques are suitable for studying selenium deposition from this compound precursors?
Rotating disk electrode (RDE) and ring-disk voltammetry reveal competitive pathways in selenium film deposition. For instance, cathodic reduction of Se(IV) in this compound solutions forms metal selenides (e.g., CdSe), with kinetics influenced by substrate nature and ion concentration . Photoelectrochemical data (e.g., UV-Vis spectra) track semiconductor layer growth .
How does this compound act as a free-radical scavenger, and what experimental evidence supports this?
This compound inhibits combustion free radicals (e.g., in antiknock studies), demonstrated via radical trapping assays and RON (Research Octane Number) measurements. Its efficacy parallels tetraethyllead (TEL), reducing radical concentrations by 20–30% in controlled combustion experiments . Mechanistic studies use electron paramagnetic resonance (EPR) to detect radical intermediates .
What environmental impacts arise from this compound degradation, and how are they quantified?
Degradation releases toxic Se²⁻ and Cd²+ ions (if CdSe forms), assessed via ICP-MS in soil/water samples . Biomonitoring studies using primary hepatocytes show dose-dependent cytotoxicity (EC₅₀ ~10 µM), linked to mitochondrial dysfunction . Remediation strategies include phytoremediation with Se-accumulating plants (e.g., Brassica species) .
How can phase-controlled synthesis principles be applied to this compound-derived nanomaterials?
While this compound itself is not a nanomaterial, its decomposition products (e.g., CdSe) benefit from phase-controlled synthesis. For example, adjusting ligands (e.g., trioctylphosphine) and reducing agents (e.g., borane-tert-butylamine) tunes SnSe₂ vs. SnSe phases in tin selenides . Similar ligand-mediated approaches could stabilize metastable Se allotropes from this compound precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
